molecular formula C9H8N2O7 B263443 4-Ethoxy-3,5-dinitrobenzoic acid

4-Ethoxy-3,5-dinitrobenzoic acid

Cat. No.: B263443
M. Wt: 256.17 g/mol
InChI Key: OMHGUPCRBWWHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3,5-dinitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups at the 3rd and 5th positions. This compound is structurally related to other nitrobenzoic acid derivatives but distinguished by its ethoxy group, which influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H8N2O7

Molecular Weight

256.17 g/mol

IUPAC Name

4-ethoxy-3,5-dinitrobenzoic acid

InChI

InChI=1S/C9H8N2O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3,(H,12,13)

InChI Key

OMHGUPCRBWWHHN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethoxy-3,5-dinitrobenzoic acid with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Substituents Molecular Weight Key Properties Applications Toxicity/Safety
This compound 4-OCH₂CH₃, 3/5-NO₂ 286.19 (calculated) Moderate solubility in polar solvents; ethoxy group enhances lipophilicity Limited data; potential use in organic synthesis or as an intermediate No direct toxicity data; handle with standard nitroaromatic precautions
4-Chloro-3,5-dinitrobenzoic acid (4Cl35DNBA) 4-Cl, 3/5-NO₂ 246.56 Forms stable salts and co-crystals (e.g., with cytosine derivatives) ; low aqueous solubility Co-crystallization agent for pharmaceuticals ; toxicological studies in wastewater treatment High toxicity in aquatic environments; requires careful handling
4-Amino-3,5-dinitrobenzoic acid (ADBA) 4-NH₂, 3/5-NO₂ 227.12 Forms colored azo derivatives via diazo coupling; reactive amino group Colorimetric assays (e.g., mefenamic acid detection) No specific toxicity reported; standard lab precautions apply
3,5-Dinitrobenzoic acid 3/5-NO₂ 212.12 High acidity; forms hydrogen-bonded networks Intermediate in dye and drug synthesis Irritant; avoid inhalation/contact
4-Hydroxy-3,5-dinitrobenzoic acid 4-OH, 3/5-NO₂ 228.11 Reacts with alkylating agents (e.g., dimethyl sulfate) to form methoxy derivatives Precursor for antitubercular agents Likely irritant; similar to nitroaromatics
4-Hydroxy-3,5-dimethoxybenzoic acid 4-OH, 3/5-OCH₃ 198.17 Stable under inert atmosphere; low flammability Reference standard in pharmacological and cosmetic research No acute toxicity data; store at 2–8°C

Key Observations:

Substituent Effects on Reactivity and Applications: The ethoxy group in this compound likely increases its lipophilicity compared to the hydroxyl or amino analogs, making it suitable for applications requiring non-polar interactions (e.g., lipid membrane studies) . Chloro derivatives (e.g., 4Cl35DNBA) exhibit strong hydrogen-bonding capabilities, enabling co-crystallization with nucleobases for drug formulation . Amino derivatives (e.g., ADBA) are reactive in diazo coupling, enabling their use in analytical chemistry .

For example, 4Cl35DNBA is flagged for aquatic toxicity , whereas methoxy derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) have milder safety profiles .

Synthetic Utility: Derivatives like 3,5-dinitrobenzoic acid serve as intermediates in synthesizing dyes and pharmaceuticals via nitration and reduction pathways .

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